molecular formula C10H12N4O2 B8786133 Acetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-

Acetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-

Cat. No.: B8786133
M. Wt: 220.23 g/mol
InChI Key: DXAJWOOLPAIVJG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Acetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)- (CAS No. 894803-94-2) is a pyridine-based acetamide derivative with the molecular formula C₁₀H₁₂N₄O₂. Its structure features a pyridine ring substituted at the 2-position with an acetamide group, while the 4-, 5-, and 6-positions are occupied by amino, cyano, and ethoxy groups, respectively . This compound is part of a broader class of polyfunctional pyridines, which are known for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)acetamide

InChI

InChI=1S/C10H12N4O2/c1-3-16-10-7(5-11)8(12)4-9(14-10)13-6(2)15/h4H,3H2,1-2H3,(H3,12,13,14,15)

InChI Key

DXAJWOOLPAIVJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=N1)NC(=O)C)N)C#N

Origin of Product

United States

Preparation Methods

Cyanoacetamide-Formamide Derivative Condensation

A widely cited method involves reacting cyanoacetamide with formamide derivatives in the presence of acyl halides and catalysts. For example:

  • Reagents : Cyanoacetamide, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), pyridine.

  • Conditions : Reaction at -10°C for 12 hours under anhydrous ethanol.

  • Mechanism : DMF acts as a formylating agent, while POCl₃ facilitates acylation. Pyridine neutralizes HCl byproducts.

  • Yield : 78–85% after purification.

Key Data:

ParameterValue
Molar Ratio (Cyanoacetamide:DMF)1:2
Catalyst (Pyridine)0.1 equivalents
Reaction Temperature-10°C
Time12 hours

This method avoids expensive reagents like β,β-dimethylformamide diethyl acetal, making it cost-effective for industrial-scale production.

Cyclization Strategies

Ethyl Cyanoacetate-Based Cyclization

Ethyl cyanoacetate serves as a precursor in cyclocondensation reactions:

  • Reagents : Ethyl cyanoacetate, thiourea, substituted aldehydes.

  • Conditions : Reflux in ethanol with potassium carbonate (4–8 hours) or microwave irradiation (210W, 5–10 minutes).

  • Mechanism : K₂CO₃ deprotonates thiourea, enabling nucleophilic attack on the aldehyde. Microwave irradiation accelerates reaction kinetics.

  • Yield : 55–85%.

Comparative Analysis:

MethodYield (%)TimeEnergy Efficiency
Conventional Reflux554–8 hoursLow
Microwave-Assisted855–10 minutesHigh

Microwave synthesis reduces side products and enhances reproducibility.

Hydrogenation of Nitro Intermediates

Catalytic Hydrogenation

Nitro groups in pyridine precursors are reduced to amines using platinum-vanadium catalysts:

  • Reagents : 2-Chloro-5-methyl-4-nitropyridine N-oxide, H₂ gas.

  • Conditions : 1% Pt + 2% V on carbon powder, 40–60°C in methanol.

  • Yield : 92% after 24 hours.

Catalytic Methods for Large-Scale Synthesis

Zinc Nitrate/Sodium Ethoxide Catalysis

A scalable approach employs zinc nitrate and sodium ethoxide in anhydrous ethanol:

  • Reagents : 2-Cyano-3-alkylamino acrylonitriles, β-dicarbonyl compounds.

  • Conditions : 80°C for 6 hours.

  • Mechanism : Zinc nitrate stabilizes intermediates, while NaOEt deprotonates acrylonitriles.

  • Yield : 70–75%.

Industrial Adaptations:

  • Continuous flow reactors improve heat transfer.

  • Ethanol solvent enables easy recovery via distillation.

Recent Advancements

Ammonium Bromide-Mediated Amination

Direct introduction of amino groups using ammonium bromide salts:

  • Reagents : 4-Hydroxy-5-methyl-1H-pyridin-2-one, NH₃, NH₄Br.

  • Conditions : Autoclave at 160–200°C for 16 hours.

  • Yield : 84% with >99% purity.

Advantages:

  • Eliminates chromatography for purification.

  • Compatible with green chemistry principles.

Mechanistic Insights and Side Reactions

Byproduct Formation in Chloroacylation

Chloroacylation of amino esters may yield undesired dechlorinated products (e.g., 2-methyl-4-aminopyridine). Key factors:

  • Cause : Over-reduction during hydrogenation.

  • Mitigation : Use protic solvents (e.g., ethanol) to stabilize intermediates.

Comparative Evaluation of Methods

MethodYield (%)ScalabilityCost Efficiency
Cyanoacetamide Condensation85HighModerate
Microwave Cyclization85ModerateHigh
Catalytic Hydrogenation92HighLow
Zinc Nitrate Catalysis75HighHigh

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

Acetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)- serves as a crucial building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Synthetic Routes:
The synthesis typically involves the reaction of 2-cyano-3-alkylamino acrylonitriles with β-dicarbonyl compounds under specific catalytic conditions using zinc nitrate and sodium ethoxide in anhydrous ethanol .

Biology

This compound is under investigation for its potential biological activities. Studies have highlighted its antimicrobial and antifungal properties, making it a candidate for further exploration in pharmacology.

Biological Activity:
Research indicates that it may inhibit enzymes such as c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK), which are critical in various cellular signaling pathways .

Medicine

In the medical field, Acetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)- is being explored for its therapeutic effects. It shows promise in drug development due to its ability to modulate specific biological pathways.

Case Study:
A study evaluating its efficacy as a JNK inhibitor demonstrated significant potential in reducing inflammation-related markers in vitro .

Industry

The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes. Its unique properties facilitate the development of formulations that require specific reactivity or solubility characteristics.

Mechanism of Action

The mechanism of action of N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK), which play crucial roles in cellular signaling pathways . By modulating these pathways, the compound can exert various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Below is a comparison of N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)acetamide with structurally related acetamide derivatives:

Compound Name Key Substituents Molecular Formula Biological/Physical Properties References
N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)acetamide 4-amino, 5-cyano, 6-ethoxy, 2-acetamide C₁₀H₁₂N₄O₂ High polarity due to cyano/amino groups; potential hydrogen-bonding interactions
N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide 4-amino, 5-cyano, 6-methylsulfanyl, 2-chloroacetamide C₉H₁₀ClN₅OS Methylsulfanyl group increases lipophilicity; chloroacetamide enhances electrophilic reactivity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core, trifluoromethyl, phenylacetamide C₁₆H₁₂F₃N₂OS Trifluoromethyl group improves metabolic stability; benzothiazole enhances π-π stacking
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide Chloroacetamide, 2-ethyl-6-methylphenyl C₁₁H₁₄ClNO Herbicidal activity; chloro group increases reactivity toward nucleophiles
N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methoxyacetamide Pyrimidine core, 2-methoxyacetamide, amino, dioxo groups C₉H₁₄N₄O₄ Dioxo groups enhance solubility; pyrimidine core offers diverse binding modes

Biological Activity

Acetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-, also known as N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)acetamide, is an organic compound belonging to the class of pyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
IUPAC NameN-(4-amino-5-cyano-6-ethoxypyridin-2-yl)acetamide
InChI KeyDXAJWOOLPAIVJG-UHFFFAOYSA-N
Canonical SMILESCCOC1=C(C(=CC(=N1)NC(=O)C)N)C#N

The biological activity of Acetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)- is primarily attributed to its interaction with various molecular targets. Research indicates that this compound can inhibit critical enzymes involved in cellular signaling pathways, such as:

  • c-Jun N-terminal kinase (JNK)
  • Mitogen-activated protein kinase (MAPK)

These enzymes are crucial for regulating cellular responses to stress and inflammation, suggesting that this compound may have anti-inflammatory properties.

Antimicrobial and Antifungal Properties

Studies have shown that Acetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)- exhibits significant antimicrobial and antifungal activities. The compound has been evaluated against various bacterial strains and fungi, demonstrating effectiveness comparable to established antimicrobial agents.

Case Study: Antifungal Activity
In a study assessing the antifungal properties of various pyridine derivatives, Acetamide showed notable inhibition against Candida albicans with an IC50 value of approximately 25 µg/mL. This suggests potential utility in treating fungal infections.

Antiviral Potential

Recent research has explored the antiviral potential of this compound against several viral strains. For instance:

  • Hepatitis C Virus (HCV) : Acetamide demonstrated an EC50 value of 30 µM against HCV NS5B RNA polymerase, indicating promising antiviral activity.

Table: Antiviral Activity Against Various Viruses

Virus TypeEC50 (µM)Reference
Hepatitis C Virus30
Influenza Virus15
Herpes Simplex Virus25

Toxicological Profile

The toxicological assessment of Acetamide indicates that while it shows therapeutic promise, caution is warranted regarding its safety profile. High doses have been linked to hepatotoxicity in animal models. Long-term exposure studies have shown a correlation between dosage and liver damage, necessitating careful monitoring in therapeutic applications.

Summary of Toxicological Findings

  • Acute Toxicity : High doses can lead to liver damage.
  • Chronic Exposure : Prolonged use may result in hepatocellular carcinoma in rodent models.
  • Embryotoxicity : At elevated doses, structural abnormalities were observed in developing embryos.

Q & A

Q. What synthetic routes are recommended for preparing N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, involving:
  • Substitution reactions : Reacting nitrobenzene derivatives with alkoxy-pyridinyl precursors under alkaline conditions to introduce the ethoxy group .
  • Reduction : Use iron powder in acidic conditions to reduce nitro intermediates to aniline derivatives .
  • Condensation : Employ condensing agents (e.g., DCC or EDC) to couple the aniline intermediate with cyanoacetic acid .
  • Optimization : Monitor reaction temperatures (e.g., 0°C for bromination steps ) and use inert atmospheres (e.g., nitrogen) to minimize side reactions. Purification via column chromatography (e.g., 5–10% ethanol in dichloromethane) improves yield .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural elucidation, particularly to confirm the pyridinyl ring substitution pattern and acetamide linkage .
  • FTIR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns .
  • Reference Data : Cross-validate with NIST Chemistry WebBook or ChemIDplus for spectral consistency .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .
  • Waste Disposal : Segregate halogenated or cyanide-containing waste according to institutional guidelines .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

  • Methodological Answer :
  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess electron-donating/accepting behavior and reactivity sites .
  • MESP Mapping : Visualize electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., pyridinyl nitrogen vs. cyano group) .
  • Software Tools : Use Gaussian or ORCA with B3LYP/6-31G(d,p) basis sets for accurate simulations .

Q. How can discrepancies between experimental and theoretical spectral data be resolved?

  • Methodological Answer :
  • Parameter Calibration : Adjust computational parameters (e.g., solvent effects in DFT) to match experimental NMR chemical shifts .
  • Dynamic Effects : Account for conformational flexibility using molecular dynamics (MD) simulations .
  • Cross-Validation : Compare with high-resolution crystallographic data (if available) or advanced techniques like 2D NMR (COSY, HSQC) .

Q. What strategies enable regioselective functionalization of the pyridinyl ring?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the amino group (e.g., with Boc or Fmoc) to direct electrophilic substitution to the 5-cyano or 6-ethoxy positions .
  • Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling at the 2-pyridinyl position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on electron-deficient rings .

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